3,4-difluoro-N-(2-(4-fluorophenoxy)ethyl)benzamide - 1172908-97-2

3,4-difluoro-N-(2-(4-fluorophenoxy)ethyl)benzamide

Catalog Number: EVT-2882094
CAS Number: 1172908-97-2
Molecular Formula: C15H12F3NO2
Molecular Weight: 295.261
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound demonstrates potential for preventing and treating neurodegenerative diseases by suppressing Aβ decomposition. It was identified through a screening process targeting agents that influence the Glutamate Carboxypeptidase II (GCP II) enzyme, specifically its S1 and S1' pockets. []

Compound Description: This compound features a quinazolinone ring system and two chlorobenzene rings, with the study focusing on its crystallographic structure and the weak interactions contributing to its three-dimensional array. []

(R)4-Bromo-N-[1-(2,4-difluorophenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide (JNJ-26070109)

Compound Description: This compound, JNJ-26070109, acts as a potent and selective antagonist of cholecystokinin 2 (CCK2) receptors. It exhibits high affinity for human, rat, and dog CCK2 receptors and demonstrates good oral bioavailability in preclinical models. The compound effectively inhibits gastric acid secretion, making it a potential therapeutic agent for gastroesophageal reflux disease (GORD). [, ]

2-[(1-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide (Compound 7h)

Compound Description: Identified through structure-activity relationship studies, Compound 7h is a potent modulator of P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells. It exhibits low cytotoxicity, high potency in reversing drug resistance, and a long duration of action. []

N-[(R)-2,3-dihydroxy-propoxy]-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide

Compound Description: This compound represents a novel polymorphic Form IV of a known chemical entity. The research focuses on its polymorphic forms and their potential impact on pharmaceutical properties. []

Compound Description: These four isomers, despite their molecular similarities, exhibit distinct crystal packing and intermolecular interactions due to the different fluorine atom positions on the benzamide ring. []

N-(4-Ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4-(methylsulfonyl)-2-nitrobenzamide acetonitrile solvate

Compound Description: This compound contains a benzamide system linked to a benzene ring fused with a morpholinone ring. The research primarily focuses on its crystallographic structure and the hydrogen bonding interactions contributing to its stability. []

4-(3-Chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

Compound Description: This compound features complex 1,3,4-oxadiazole-containing pyrazolone and 2-azetidinone ring systems. The study focuses on its synthesis and characterization using spectroscopic methods. []

Compound Description: This compound, along with its derivatives, particularly 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide (DQ-2511), exhibited significant antiulcer activities in rats. The research explored structure-activity relationships, revealing that incorporating a carbamoyl group in the phenylamino moiety maintained antiulcer activity. []

3-({[({[(2S)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)-N-ethyl-benzamide

Compound Description: This compound functions as a CCR3 antagonist, potentially useful in treating inflammatory conditions. The research focuses on its chemical structure, synthesis, and potential therapeutic applications. []

3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (AH-7921)

Compound Description: AH-7921 exhibited antinociceptive and morphine-like discriminative stimulus effects in rats. These effects were blocked by naltrexone, suggesting it acts as an opioid agonist with potential abuse liability. []

4-(((4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(((4-methylpiperazin-1-yl)methyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-N-ethyl-N-(m-tolyl)benzamide

Compound Description: This compound emerged as a potent and highly selective inhibitor of ADAMTS-4, a therapeutic target for osteoarthritis. It demonstrates significant selectivity over related enzymes, indicating its potential for targeted treatment. []

(R)-N-(1-(3,4'-Difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VFV)

Compound Description: VFV is a potent and selective inhibitor of trypanosomal CYP51, an enzyme crucial for sterol biosynthesis. It demonstrates efficacy in treating Chagas disease and visceral leishmaniasis, with good oral bioavailability and favorable pharmacokinetic properties. [, , ]

4-Ethyl-N-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzamide (GM-4-53)

Compound Description: This compound exhibits potent cytostatic effects in triple-negative breast cancer (TNBC) cells. It effectively abrogates the cell cycle, penetrates tumor cores effectively, and downregulates key transcripts involved in cell division, showing promise as a potential therapeutic agent for TNBC. []

(2R)-2-[(1S)-6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylethanamide (Almorexant)

Compound Description: This compound, almoxeran, acts as a dual antagonist of orexin-1 (OX1R) and orexin-2 (OX2R) receptors. It has been shown to promote sleep in animals and humans during their active periods. []

4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole (SB202190)

Compound Description: SB202190 is a p38α MAPK inhibitor investigated for its role in colorectal cancer (CRC) progression. It significantly increased the survival of mice with c-Myc-driven tumorigenesis when combined with a MEK inhibitor. []

2-(2-Chloro-4-iodo-phenylamino)-N-cyclopropylmethoxy-3,4-difluoro-benzamide (CI-1040, PD184352)

Compound Description: This compound, also known as CI-1040 or PD184352, is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK). It has shown promising anticancer effects in various cancer models, including breast cancer, due to its ability to inhibit tumor cell proliferation and induce apoptosis. [, , ]

4-Hydroxy-N-{4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]butyl}benzamide

Compound Description: This compound, isolated from Lindelofia stylosa, possesses antioxidant properties, as demonstrated by its radical scavenging and metal-chelating activities. []

N-[2-(Diphenylphosphino)ethyl]-4-(1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene-8-yl)benzamide (DPPEA-BODIPY)

Compound Description: DPPEA-BODIPY is a novel fluorescent probe engineered to detect hydroperoxides. It exhibits low intrinsic fluorescence but significantly increases fluorescence upon reacting with hydroperoxides, enabling quantitative analysis. []

Properties

CAS Number

1172908-97-2

Product Name

3,4-difluoro-N-(2-(4-fluorophenoxy)ethyl)benzamide

IUPAC Name

3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide

Molecular Formula

C15H12F3NO2

Molecular Weight

295.261

InChI

InChI=1S/C15H12F3NO2/c16-11-2-4-12(5-3-11)21-8-7-19-15(20)10-1-6-13(17)14(18)9-10/h1-6,9H,7-8H2,(H,19,20)

InChI Key

OZCNVZXYMLFJEQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCCNC(=O)C2=CC(=C(C=C2)F)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.